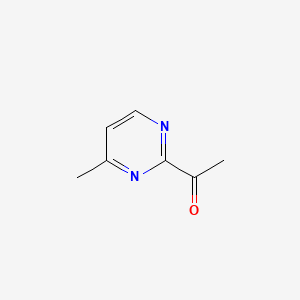

1-(4-Methylpyrimidin-2-yl)ethan-1-one

Description

Significance of Pyrimidine-Containing Ketones in Modern Chemical Science

The pyrimidine (B1678525) ring is a fundamental structural motif in nature and synthetic chemistry. mdpi.comnih.gov It forms the core of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. mdpi.comnih.govresearchgate.net This biological prevalence has inspired chemists to explore pyrimidine derivatives for a vast range of therapeutic applications. nih.govnih.gov The pyrimidine scaffold is found in drugs with anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular properties. nih.govnih.govresearchgate.net

The incorporation of a ketone group onto the pyrimidine ring, creating pyrimidine-containing ketones, significantly enhances the scaffold's utility. This functional group provides a reactive center for a variety of chemical transformations. evitachem.com The carbonyl carbon is susceptible to nucleophilic attack, allowing for the synthesis of a diverse library of derivatives through reactions like condensation, oxidation, and nucleophilic substitution. evitachem.com These modifications are crucial in medicinal chemistry for fine-tuning the biological activity and pharmacokinetic properties of a lead compound. evitachem.com Furthermore, the ketone moiety itself can be a key part of the pharmacophore, interacting with biological targets such as enzymes. nih.gov Consequently, pyrimidinyl ketones are highly valued as intermediates in the synthesis of more complex heterocyclic systems and as target molecules for drug discovery programs. evitachem.commdpi.com

Overview of the Research Landscape Surrounding 1-(4-Methylpyrimidin-2-yl)ethan-1-one

Research on this compound places it within the broader context of pyrimidinyl ketone synthesis and reactivity. While specific studies on this exact molecule are not extensively detailed in public literature, its properties and synthesis can be understood from established chemical principles and related compounds.

Physicochemical Properties

| Property | Value |

| CAS Number | 71850-85-6 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| SMILES | C(C)(c1nc(ccn1)C)=O |

| Class | Specialty Chemicals, Heterocyclic Compounds |

This table contains data sourced from Parchem. parchem.com

Synthesis

The synthesis of pyrimidinyl ketones, including this compound, can be achieved through several established routes. There is no single, universally applied method, but rather a collection of strategies that can be adapted based on available starting materials and desired substitution patterns.

Grignard Reaction: A common and effective method involves the reaction of a Grignard reagent with a pyrimidinecarbonitrile. For instance, reacting a suitable cyanopyrimidine with methylmagnesium bromide would introduce the acetyl group to the pyrimidine ring, yielding the target ketone. clockss.org This approach is particularly useful for creating acyl groups at the 2- or 4-positions of the ring. clockss.org

Pinner Synthesis: This classical method involves the condensation of 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. mdpi.com Variations of this synthesis are widely used to create a variety of substituted pyrimidines. mdpi.com

From Alkylpyrimidines: It is also possible to synthesize pyrimidinyl ketones by converting simple alkylpyrimidines. clockss.org This can involve steps like nitrosation of an active methyl group to form an aldoxime, which can then be further converted to the ketone. clockss.org

Modern Catalytic Methods: Recent advancements have introduced copper-catalyzed cyclization of ketones with nitriles and iridium-catalyzed multicomponent synthesis from amidines and alcohols, offering efficient and versatile pathways to diversely functionalized pyrimidines. organic-chemistry.org Microwave-assisted synthesis has also been shown to produce pyrimidines from ketones in high yields under solvent-free conditions. researchgate.net

Reactivity The chemical behavior of this compound is dictated by its functional groups: the pyrimidine ring and the acetyl group. The electron-deficient nature of the pyrimidine ring influences its reactivity, while the ketone provides a site for numerous transformations. The carbonyl carbon can undergo nucleophilic substitution with reagents like amines and alcohols, and the acetyl group can participate in condensation reactions with other carbonyl compounds to build larger molecular architectures. evitachem.com

Current Research Trends and Potential Future Directions for this compound

The field of pyrimidine chemistry is dynamic, with current research heavily focused on its applications in medicine and materials science. mdpi.comresearchgate.net A major trend is the use of pyrimidine derivatives as scaffolds for the development of novel therapeutic agents, particularly in oncology and infectious diseases. nih.govresearchgate.netresearchgate.net Researchers are actively designing and synthesizing pyrimidine-based compounds that can act as potent and selective enzyme inhibitors, such as kinase inhibitors for cancer therapy. mdpi.commdpi.com

For a compound like this compound, future research is likely to follow these trends. Its structure represents a valuable starting point for the generation of new chemical entities. Potential future research directions include:

Derivative Synthesis: The ketone functional group is an ideal handle for chemical modification. Future studies could involve creating a library of derivatives by reacting the ketone with various nucleophiles to explore the structure-activity relationship (SAR). This could lead to the discovery of compounds with enhanced biological activity. nih.govevitachem.com

Exploration of Biological Activity: Given the wide spectrum of biological activities associated with pyrimidines, this compound and its derivatives could be screened against a range of biological targets. This includes assays for anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net

Development of Hybrid Molecules: A growing trend in medicinal chemistry is the creation of hybrid molecules that combine two or more pharmacophores to enhance efficacy or target multiple pathways. nih.gov The this compound scaffold could be combined with other known active fragments to develop novel therapeutics.

Advanced Synthesis Methods: Research into more efficient, cost-effective, and environmentally friendly ("green") synthesis methods for pyrimidine ketones will continue to be an important area. mdpi.comorganic-chemistry.org This ensures that these valuable building blocks are readily accessible for further research and development.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpyrimidin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-4-8-7(9-5)6(2)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRQWCUSOZOVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072448 | |

| Record name | Ethanone, 1-(4-methyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71850-85-6 | |

| Record name | 1-(4-Methyl-2-pyrimidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71850-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-methyl-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-methyl-2-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-methyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylpyrimidin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Methylpyrimidin 2 Yl Ethan 1 One

Development of Novel and Efficient Synthetic Pathways

Modern organic synthesis emphasizes the development of novel pathways that improve upon classical methods, such as the Biginelli reaction, by offering higher efficiency, milder conditions, and greater structural diversity. ijsat.org Key strategies include multicomponent reactions (MCRs) and one-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates. rasayanjournal.co.in These approaches enhance efficiency by reducing reaction time, minimizing solvent waste, and simplifying purification processes. rasayanjournal.co.inbenthamdirect.com

For the synthesis of a 2-acylpyrimidine like 1-(4-methylpyrimidin-2-yl)ethan-1-one, a plausible multicomponent strategy could involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent for the acetyl group), an amidine derivative to install the 2- and 3-positions of the ring, and a source for the 4-methyl group. For instance, a three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) has been shown to produce 4,5-disubstituted pyrimidines. organic-chemistry.org

Achieving chemo- and regioselectivity is critical in pyrimidine (B1678525) synthesis to ensure the correct placement of substituents on the heterocyclic ring. The synthesis of this compound requires precise control to place the methyl group at the C4 position and the acetyl group at the C2 position.

Regioselectivity can be controlled by the careful selection of starting materials. A common and effective method for constructing the pyrimidine ring is the reaction between a β-dicarbonyl compound and an amidine. To achieve the specific substitution pattern of the target molecule, one could envision a reaction between a suitable derivative of acetylacetone (B45752) (to provide the 4-methyl and part of the ring) and a reagent that provides the acetyl group at the 2-position.

Alternatively, modern catalytic methods offer excellent regiocontrol. For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been shown to be highly regioselective. organic-chemistry.orgmdpi.com The use of organolithium reagents has also been reported for the regioselective preparation of pyrimidine derivatives, where nucleophilic attack can be directed to favor substitution at the C4 position over the C2 position. researchgate.net A regioselective, iron-catalyzed reaction of ketones or esters with amidines also provides a pathway to variously substituted pyrimidines with high functional group tolerance. organic-chemistry.org In a similar vein, microwave-assisted, FeCl₃·6H₂O-catalyzed three-component reactions have yielded regioselective pyrimidine-fused tetrahydropyridines, highlighting the power of catalysis in controlling reaction outcomes. nih.gov

Catalysis is a cornerstone of modern organic synthesis, offering pathways that are often more efficient and selective than stoichiometric reactions. mdpi.com Both metal-based and organocatalytic systems have been successfully applied to pyrimidine synthesis.

Metal Catalysis: A variety of metals have been employed to catalyze the formation of pyrimidine rings.

Silver (Ag): A silver-catalyzed decarboxylative acylation has been developed for simple pyrimidines in aqueous media. This method uses 2-oxocarboxylic acids to introduce an acyl group, presenting a direct and powerful strategy for synthesizing 2-acylpyrimidines like the target compound. nih.gov

Iron (Fe): Iron complexes are attractive due to their low cost and low toxicity. An iron(II)-complex has been used for the regioselective synthesis of pyrimidines from ketones and amidines. organic-chemistry.org FeCl₃ has also been used as a catalyst in multicomponent reactions to build pyrimidine-fused systems. nih.govacs.org

Copper (Cu): Copper-catalyzed cycloaddition reactions are a powerful tool for constructing pyrimidines from alkynes and nitrogen-containing molecules like amidines. mdpi.com

Iridium (Ir): Pincer-type iridium complexes have been shown to efficiently catalyze the regioselective, four-component synthesis of pyrimidines from amidines and alcohols. mdpi.com

Organocatalysis: While metal catalysts are prevalent, organocatalysis offers the advantage of avoiding potentially toxic heavy metal contamination in the final product. The use of β-cyclodextrin, a recyclable and non-toxic material, has been reported for the synthesis of pyrimidine derivatives in aqueous media. mdpi.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inbenthamdirect.comnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. benthamdirect.com

Multicomponent Reactions (MCRs): As previously mentioned, MCRs are inherently green as they reduce the number of synthetic steps, minimize waste, and save energy. rasayanjournal.co.in

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective tools to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. rasayanjournal.co.innih.govnih.gov For example, the synthesis of pyrimidine-fused heterocycles has been efficiently achieved using microwave assistance. nih.gov

Green Solvents and Catalysts: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives include water, ionic liquids, or solvent-free conditions. rasayanjournal.co.innih.govresearchgate.net "Grindstone chemistry," a solvent-free mechanical method, has been used for the efficient synthesis of dihydropyrimidinones. researchgate.net The use of recyclable and non-toxic catalysts, such as β-cyclodextrin or certain iron salts, further enhances the green credentials of a synthetic route. organic-chemistry.orgmdpi.com

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a crucial step in developing any synthetic protocol to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, this would involve systematically varying parameters such as temperature, solvent, catalyst, and reactant stoichiometry. The table below illustrates typical optimization parameters from a related pyrimidine synthesis, which would be analogous to the process required for the target molecule.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | FeCl₃ (10 mol%) | Ethanol | Reflux | 8 | 65 |

| 2 | CuI (10 mol%) | DMF | 120 | 12 | 78 |

| 3 | AgNO₃ (5 mol%) | H₂O | 80 | 6 | 72 |

| 4 | None | Ethanol | Reflux | 24 | Trace |

| 5 | FeCl₃ (10 mol%) | Toluene | Reflux | 10 | 50 |

| 6 | FeCl₃ (10 mol%) | Acetonitrile | Reflux | 8 | 75 |

| 7 | FeCl₃ (10 mol%) | Ethanol | 50 | 12 | 45 |

This table is illustrative and based on general findings for pyrimidine synthesis. Actual conditions for the target molecule would require experimental determination.

Scalable Synthesis and Process Chemistry Considerations

Transitioning a synthetic route from a laboratory setting to an industrial, kilo-scale production requires careful consideration of process chemistry. nih.gov The primary goals are to ensure safety, cost-effectiveness, and reproducibility. ijsat.org

Key considerations for the scalable synthesis of this compound include:

Cost and Availability of Starting Materials: Reagents that are inexpensive and readily available in bulk are preferred.

Process Safety: Exothermic reactions, high pressures, or the use of highly toxic or pyrophoric reagents must be carefully managed.

Efficiency and Throughput: One-pot or telescoped syntheses, where multiple steps are performed sequentially in the same reactor, are highly desirable as they eliminate intermediate workup and purification steps, saving time and resources. acs.org

Purification: On a large scale, purification by crystallization is vastly preferable to chromatography due to cost and solvent consumption. Developing a process that yields a crude product pure enough to be crystallized is a key goal. nih.gov

Solid-Phase Synthesis: For certain applications, solid-phase synthesis can be scaled up. The use of highly loaded resins can make this approach attractive by improving volume productivity and simplifying purification, as the product is cleaved from the resin in the final step. acs.orgfigshare.com

Proof of Concept: A successful gram-scale synthesis of a related pyrimido[1,2-b]indazole derivative, which was achieved with a 55% yield from 12 mmol of starting material, demonstrates the feasibility of scaling up complex heterocyclic syntheses. acs.org

Strategies for Stereoselective Synthesis of Chiral Analogues (if applicable)

While this compound is an achiral molecule, its reduction would generate a chiral secondary alcohol, 1-(4-methylpyrimidin-2-yl)ethan-1-ol. The synthesis of specific stereoisomers of such analogues requires asymmetric synthesis methodologies. uwindsor.caddugu.ac.in

A prominent strategy for creating chiral pyrimidyl alkanols is the enantioselective addition of organometallic reagents to a pyrimidine carbaldehyde. clockss.org For example, the enantioselective ethylation of pyrimidine-5-carbaldehydes using diethylzinc (B1219324) has been successfully catalyzed by chiral amino alcohols like (1S,2R)-N,N-dibutylnorephedrine (DBNE), achieving high enantiomeric excess (up to 94% ee). clockss.org A similar strategy could be adapted by first synthesizing 4-methylpyrimidine-2-carbaldehyde (B1437683) and then performing an asymmetric methylation to generate the chiral alcohol precursor to the target molecule's chiral analogue.

Other general strategies in asymmetric synthesis that could be applicable include: slideshare.net

Chiral Auxiliaries: An optically pure chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. ddugu.ac.inyoutube.com

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or monosaccharides, as starting materials. ddugu.ac.in

Catalytic Asymmetric Reduction: The ketone of this compound could be reduced to the corresponding chiral alcohol using a chiral catalyst, such as a Noyori-type ruthenium complex or a CBS catalyst, with a suitable hydrogen source.

Isolation and Purification Methodologies in Research Synthesis

The isolation and purification of this compound from a crude reaction mixture are critical steps to obtain the compound in high purity for subsequent research and analysis. The choice of purification technique depends on the scale of the synthesis and the nature of the impurities present. Common methods employed include extraction, column chromatography, and recrystallization.

Following the synthesis, an initial workup procedure is typically performed. This often involves quenching the reaction, followed by extraction with an appropriate organic solvent, such as ethyl acetate or dichloromethane, to separate the product from inorganic salts and other polar impurities. The organic layers are then combined, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

Column Chromatography:

Flash column chromatography is a highly effective method for purifying this compound. A silica (B1680970) gel stationary phase is commonly used. The choice of eluent system is crucial for achieving good separation. A gradient of ethyl acetate in hexane (B92381) is often effective, starting with a low polarity mixture and gradually increasing the polarity to elute the product. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC):

For analytical purposes and for obtaining highly pure samples, reverse-phase high-performance liquid chromatography (RP-HPLC) can be utilized. An analytical method for this compound uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. acs.org This method can be scaled up to a preparative scale for the isolation of larger quantities of the pure compound. acs.org

Recrystallization:

Recrystallization is a cost-effective method for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective. The crude solid is dissolved in the minimum amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities in the mother liquor. youtube.comyoutube.com

The following table outlines the parameters for these purification methodologies:

| Method | Stationary Phase | Mobile Phase/Solvent | Key Parameters |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Gradient elution, monitoring by TLC |

| Preparative HPLC | Reverse Phase (C18) | Acetonitrile/Water/Phosphoric Acid | Isocratic or gradient elution, flow rate, detection wavelength |

| Recrystallization | Not Applicable | Ethanol/Water or Ethyl Acetate/Hexane | Solvent ratio, cooling rate, seeding |

Chemical Reactivity and Mechanistic Investigations of 1 4 Methylpyrimidin 2 Yl Ethan 1 One

Fundamental Reactivity Patterns and Functional Group Transformations

The reactivity of 1-(4-methylpyrimidin-2-yl)ethan-1-one is characterized by reactions at the acetyl group and the pyrimidine (B1678525) ring. The carbonyl carbon of the acetyl group is an electrophilic center, while the adjacent α-hydrogens are acidic, allowing for the formation of an enolate intermediate. The pyrimidine ring's nitrogen atoms reduce the ring's aromaticity and electron density, making it susceptible to nucleophilic attack, particularly at the carbon positions ortho and para to the nitrogen atoms.

Functional Group Transformations of the Acetyl Group:

Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition. A key example is the addition of Grignard reagents. In a study on the synthesis of related α-keto-4-amino-2-methylpyrimidines, the addition of ethylmagnesium bromide to 4-amino-5-cyano-2-methylpyrimidine resulted in the formation of the corresponding propanone derivative. acs.org This suggests that this compound can react with various Grignard reagents to yield tertiary alcohols. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated upon workup. youtube.com

Reduction: The ketone can be reduced to a secondary alcohol, 1-(4-methylpyrimidin-2-yl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Oxidation: Strong oxidizing agents can oxidize the acetyl group, though this can be challenging without affecting the pyrimidine ring.

Condensation Reactions: The acidic α-hydrogens allow for base-catalyzed aldol-type condensation reactions with other carbonyl compounds, leading to the formation of α,β-unsaturated ketones. libretexts.org This reactivity is fundamental for building larger molecular scaffolds.

Reactivity of the Pyrimidine Ring:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. While the title compound does not have an obvious leaving group, related studies on 2,4-disubstituted pyrimidines show that the C4 position is generally more reactive towards nucleophiles than the C2 position. nih.govstackexchange.com

Addition of Nucleophiles to the Ring: Strong nucleophiles, such as Grignard reagents, can add to the pyrimidine ring itself. Research on the reaction of Grignard reagents with 4-amino-5-cyano-2-methylpyrimidine revealed that in addition to the expected addition to the nitrile, byproducts were formed from the addition of the Grignard reagent to the C-6 position of the pyrimidine ring. acs.org This indicates a competing reaction pathway where the pyrimidine ring acts as an electrophile.

Detailed Studies of Reaction Kinetics and Thermodynamics

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles of chemical kinetics and thermodynamics can be applied to understand its reactivity.

The rates of nucleophilic additions to the carbonyl group are influenced by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups on the pyrimidine ring would increase the electrophilicity of the carbonyl carbon, thus increasing the reaction rate. Conversely, bulky substituents near the acetyl group would sterically hinder the approach of nucleophiles, slowing the reaction.

The thermodynamics of these reactions are governed by the change in Gibbs free energy (ΔG). The reduction of the ketone to an alcohol, for instance, is generally a thermodynamically favorable process. The equilibrium position of reversible reactions, such as cyanohydrin formation or some condensation reactions, will depend on the relative stability of the reactants and products. masterorganicchemistry.com

For reactions involving the pyrimidine ring, such as nucleophilic aromatic substitution, the kinetics are dependent on the nature of the nucleophile, the leaving group (if any), and the solvent. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. nih.gov The stability of this complex, and thus the reaction rate, is influenced by the electronic properties of the substituents on the ring.

A hypothetical kinetic study could involve monitoring the disappearance of the ketone's characteristic C=O stretch in the IR spectrum or the change in concentration using NMR or chromatography over time. youtube.comyoutube.com

Table 1: General Kinetic and Thermodynamic Considerations for Reactions of this compound

| Reaction Type | General Kinetic Factors | General Thermodynamic Factors |

|---|---|---|

| Nucleophilic Addition to C=O | Rate increases with increasing electrophilicity of the carbonyl carbon and decreasing steric hindrance. Catalyzed by acid or base. | Generally favorable for strong nucleophiles (e.g., Grignard reagents, hydrides). Equilibrium may favor reactants for weaker nucleophiles. |

| Aldol Condensation | Base-catalyzed; rate depends on the concentration of the enolate and the electrophilicity of the carbonyl partner. | Equilibrium position is variable and depends on the stability of the final α,β-unsaturated ketone. |

| Nucleophilic Aromatic Substitution (on a substituted pyrimidine) | Rate depends on the nature of the leaving group, the nucleophile, and the stability of the Meisenheimer intermediate. | Favorable if a stable product is formed and a good leaving group is displaced. |

Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches

The mechanisms of reactions involving this compound can be elucidated through a combination of experimental techniques and computational modeling.

Mechanism of Nucleophilic Addition to the Acetyl Group: A detailed study on the reaction of Grignard reagents with the related 4-amino-5-cyano-2-methylpyrimidine provided mechanistic insights. acs.org The primary reaction pathway involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group. However, a competing pathway was identified where the Grignard reagent attacks the C-6 position of the pyrimidine ring. This leads to the formation of a dihydropyrimidine (B8664642) intermediate. Subsequent workup with acid leads to the final products. This dual reactivity highlights the electrophilic nature of both the functional group and the heterocyclic ring.

Mechanism of Keto-Enol Tautomerization: The acetyl group can undergo keto-enol tautomerization, which is a proton transfer equilibrium that can be catalyzed by either acid or base. libretexts.orgkhanacademy.org

Base-Catalyzed Mechanism: A base removes an α-hydrogen to form a resonance-stabilized enolate anion. Protonation of the enolate oxygen then yields the enol.

Acid-Catalyzed Mechanism: The carbonyl oxygen is first protonated by an acid, increasing the acidity of the α-hydrogens. A weak base (like water) then removes an α-hydrogen, leading to the formation of the enol. libretexts.org

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model these reaction pathways, calculate the energies of transition states and intermediates, and thus predict the most likely mechanism. researchgate.net

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound can be significantly altered by introducing substituents on the pyrimidine ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role.

The Hammett equation provides a quantitative way to assess these effects by correlating reaction rates or equilibrium constants with substituent constants (σ). wikipedia.org For pyrimidine systems, which are related to pyridines, the reaction constant (ρ) indicates the sensitivity of a particular reaction to substituent effects.

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halogens would decrease the electron density of the pyrimidine ring. This would:

Increase the acidity of the α-hydrogens of the acetyl group, facilitating enolate formation.

Increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic addition reactions. masterorganicchemistry.com

Further activate the ring towards nucleophilic aromatic substitution.

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, or -OCH₃ would increase the electron density of the ring. This would:

Decrease the acidity of the α-hydrogens.

Decrease the electrophilicity of the carbonyl carbon, slowing down nucleophilic additions.

Deactivate the ring towards nucleophilic attack but activate it for electrophilic substitution, which is generally difficult for pyrimidines. researchgate.net

In a study on the C-H bond activation of substituted pyridines by an organometallic yttrium complex, a Hammett plot yielded a negative ρ value (-2.72), indicating that electron-donating groups accelerate the reaction. academie-sciences.fr This is because the reaction involves an electrophilic attack by the metal on the pyridine (B92270) ring. Conversely, for a nucleophilic attack on the ring, a positive ρ value would be expected.

Table 2: Predicted Substituent Effects on the Reactivity of this compound

| Substituent Type (on Pyrimidine Ring) | Effect on Acetyl Group Reactivity (Nucleophilic Addition) | Effect on Pyrimidine Ring Reactivity (Nucleophilic Attack) |

|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Increase | Increase |

| Electron-Donating (e.g., -NH₂) | Decrease | Decrease |

Investigation of Tautomerism and Conformational Dynamics

Tautomerism: this compound can exist in different tautomeric forms. The most significant is the keto-enol tautomerism involving the acetyl group. masterorganicchemistry.com

Keto-Enol Tautomerism: An equilibrium exists between the ketone form and its corresponding enol, 1-(4-methylpyrimidin-2-yl)ethen-1-ol. For simple ketones, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding or conjugation. The polarity of the solvent also plays a significant role, with polar solvents often favoring the keto form. masterorganicchemistry.com

The pyrimidine ring itself can participate in tautomerism, particularly if substituted with hydroxyl or amino groups. For example, 4-hydroxypyrimidine (B43898) exists in equilibrium with its keto tautomers, 4(1H)-pyrimidinone and 4(3H)-pyrimidinone. Computational studies have shown that the keto forms are generally more stable. acs.orgnih.gov While the title compound lacks such a substituent, understanding this phenomenon is crucial when considering potential derivatives.

Conformational Dynamics: The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the acetyl group to the pyrimidine ring. The barrier to this rotation determines the preferred orientation of the acetyl group relative to the ring. This rotational barrier can be influenced by steric hindrance from the methyl group at the 4-position and by electronic interactions between the carbonyl group and the pyrimidine ring.

Computational studies on related systems, such as biphenyls and substituted ethanes, are often used to calculate these rotational barriers. mdpi.combiomedres.us For this compound, it is likely that the acetyl group is not coplanar with the pyrimidine ring due to steric repulsion with the 4-methyl group. The exact dihedral angle would correspond to a minimum on the potential energy surface. Experimental techniques like variable-temperature NMR spectroscopy can sometimes be used to measure rotational barriers if the rotation is slow enough on the NMR timescale. nih.gov

Derivatization Strategies and Analog Design Based on 1 4 Methylpyrimidin 2 Yl Ethan 1 One

Rational Design and Synthesis of Functionalized Derivatives

The rational design of functionalized derivatives of 1-(4-methylpyrimidin-2-yl)ethan-1-one is a cornerstone of modern drug discovery, aiming to create new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. This process is often guided by computational modeling and a deep understanding of the target's binding site. The synthesis of these rationally designed molecules can be accomplished through various organic chemistry reactions.

A common approach involves the modification of the pyrimidine (B1678525) ring and the ethanone (B97240) side chain. For instance, the methyl group on the pyrimidine ring can be a site for functionalization. The synthesis of pyrimidine derivatives often involves condensation reactions. researchgate.netresearchgate.net A general strategy for synthesizing substituted pyrimidines involves the reaction of a β-dicarbonyl compound with an amidine. researchgate.net In the case of this compound, derivatives can be synthesized by starting with modified building blocks. For example, to introduce substituents at other positions of the pyrimidine ring, one could start with a differently substituted β-diketone or amidine.

Another key reaction is the modification of the ethanone side chain. The ketone functionality allows for a wide range of chemical transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or elaboration into more complex heterocyclic systems. For example, the synthesis of 2,4-disubstituted pyrimidine derivatives has been achieved through a two-step process starting from 2,4-dichloropyrimidine. nih.gov This involves a nucleophilic aromatic substitution at the C-4 position, followed by another substitution at the C-2 position. nih.gov While not directly starting from this compound, this methodology highlights how the pyrimidine core can be systematically modified.

The design of novel pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1) inhibitors has been explored through the synthesis of 2-methylpyrimidine-4-ylamine derivatives. nih.govnih.gov These studies provide a framework for how the pyrimidine scaffold can be rationally modified to target specific enzymes. The introduction of different moieties, such as 1,3,4-oxadiazole-thioether or 1,2,4-triazol-4-amine-thioether, onto the pyrimidine ring led to potent inhibitors. nih.gov

A general synthetic scheme for creating derivatives of this compound could involve the initial synthesis of the core pyrimidine ring, followed by modifications. For instance, a Claisen condensation between an ester and a ketone can generate a β-diketone, which can then be cyclized with an amidine to form the pyrimidine ring. Subsequent modifications of the acetyl group or the methyl group on the pyrimidine ring can then be performed to generate a library of derivatives.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, SAR studies have revealed key insights into the features required for potency and selectivity against various biological targets. nih.govresearchgate.net These studies typically involve synthesizing a series of analogs with systematic variations in their structure and then evaluating their biological activity.

For 2,4-disubstituted pyrimidine derivatives investigated as cholinesterase inhibitors, SAR studies have shown that both the C-2 and C-4 positions of the pyrimidine ring are sensitive to the steric and electronic properties of the substituents. nih.gov For example, the incorporation of different piperazine (B1678402) and piperidine (B6355638) derivatives at the C-2 position and various benzyl (B1604629) and naphthylmethyl groups at the C-4 position resulted in a wide range of inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Specifically, a pyrrolidine (B122466) group at C-2 and a naphth-1-ylmethyl group at C-4 led to the most potent AChE inhibitor in one study. nih.gov

In another study on pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity, SAR studies revealed that substitution patterns on the pyrimidine and imidazole (B134444) rings were critical for activity. nih.gov Most of the synthesized compounds in this series showed superior antiproliferative activities compared to the known RAF inhibitor Sorafenib. nih.gov

For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, quantitative structure-activity relationship (QSAR) studies have been employed to build models that predict the biological activity based on molecular descriptors. nih.gov Such models can guide the design of new analogs with improved activity.

A summary of SAR findings for pyrimidine derivatives from various studies is presented in the table below. While not specific to this compound, these findings provide general principles for designing new analogs.

| Scaffold/Series | Target/Activity | Key SAR Findings | Reference(s) |

| 2,4-Disubstituted Pyrimidines | Cholinesterase Inhibition | Steric and electronic properties at C-2 and C-4 are critical for activity. N-benzyl and N-phenethyl groups at C-4 influence selectivity. | nih.gov |

| Pyrimidin-4-yl-1H-imidazoles | Antiproliferative (Melanoma) | Substituents on both pyrimidine and imidazole rings are important for potent activity. | nih.gov |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | Antiarrhythmic | Activity depends on specific molecular descriptors related to the arylpiperazine moiety. | nih.gov |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK9 Inhibition | Substituents at the C5-position of the pyrimidine core are important for potency and selectivity. | acs.org |

These SAR studies collectively indicate that the biological activity of pyrimidine derivatives can be finely tuned by modifying the substituents at various positions of the pyrimidine ring.

Application of Bioisosteric Replacement and Scaffold Hopping Methodologies

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds by replacing a functional group or a core scaffold with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. spirochem.com

Bioisosteric replacement involves the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar steric, electronic, or solubility characteristics. nih.gov For the this compound scaffold, several bioisosteric replacements can be envisioned. For example, the pyrimidine ring itself can be considered a bioisostere of a purine (B94841) or other heterocyclic systems. mdpi.com The methyl group on the pyrimidine ring could be replaced by other small alkyl groups, a halogen, or a trifluoromethyl group to modulate lipophilicity and metabolic stability. The acetyl group could be replaced by other acyl groups or by a bioisosteric equivalent such as an oxadiazole or a thiazole. A notable example is the proposal of 2-aminopyrimidin-4(1H)-one as a novel bioisostere of urea, which led to the discovery of potent CXCR2 antagonists. nih.gov

Scaffold hopping is a more drastic approach where the core molecular scaffold is replaced with a different one, while maintaining the original's key binding interactions with the target. nih.gov This strategy is often used to explore new chemical space, escape from existing patent claims, or improve drug-like properties. Starting from a thienopyrimidine scaffold, scaffold hopping to a furano[2,3-d]pyrimidine led to the identification of potent Notum inhibitors. nih.gov In the context of this compound, one could replace the pyrimidine ring with other heterocycles such as pyridine (B92270), pyrazine, or even non-aromatic rings, while keeping the ethanone side chain or a derivative thereof in a similar spatial orientation. A scaffold hopping strategy was successfully employed to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors by replacing a 2-aminoimidazole with a 2-aminopyrimidine. nih.gov

The table below provides examples of potential bioisosteric replacements and scaffold hopping strategies for the this compound scaffold.

| Original Moiety | Bioisosteric/Scaffold Hopping Replacement | Rationale |

| Pyrimidine ring | Pyridine, Pyrazine, Triazine, Imidazole, Thiazole | Explore different hydrogen bonding patterns and physicochemical properties. |

| Methyl group | Ethyl, Isopropyl, Halogen (F, Cl), Trifluoromethyl (CF3) | Modulate lipophilicity, steric bulk, and metabolic stability. |

| Acetyl group (C(O)CH3) | Carboxylic acid, Ester, Amide, Oxadiazole, Thiazole, Sulfonamide | Alter polarity, hydrogen bonding capacity, and metabolic stability. |

Development of Prodrug and Pro-Tide Strategies Utilizing the Scaffold

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. nih.gov This strategy is often employed to overcome issues such as poor solubility, low bioavailability, rapid metabolism, or toxicity. For the this compound scaffold, several prodrug strategies could be implemented.

If the ethanone group is reduced to a hydroxyl group, this alcohol can be esterified to create a prodrug that is hydrolyzed in vivo to release the active alcohol. A novel prodrug strategy for phenolic compounds involves masking the phenol (B47542) with an O-methylpyrimidine moiety, which is then bioactivated by aldehyde oxidase to release the parent drug. nih.gov This approach could potentially be adapted for derivatives of this compound that incorporate a phenolic group.

The ProTide (prodrugs of nucleotides) strategy is a particularly relevant approach for pyrimidine-based compounds, especially those that act as nucleoside analogs. nih.gov This technology involves masking the negative charges of a monophosphate group with two lipophilic residues: an amino acid ester and an aryloxy group. nih.gov This masking increases the molecule's lipophilicity, allowing it to more easily cross cell membranes. Once inside the cell, the ProTide is enzymatically cleaved to release the active monophosphate. This strategy has been successfully applied to antiviral and anticancer nucleoside analogues. nih.govnih.gov Although this compound is not a nucleoside itself, if it were to be incorporated into a nucleoside-like structure, the ProTide approach would be a viable strategy to enhance its cellular uptake and phosphorylation.

The following table summarizes potential prodrug strategies for derivatives of this compound.

| Functional Group on Derivative | Prodrug Moiety | Activation Mechanism | Potential Benefit |

| Hydroxyl (-OH) | Ester (e.g., acetate (B1210297), pivalate) | Esterase hydrolysis | Improved membrane permeability |

| Carboxylic Acid (-COOH) | Ester (e.g., methyl, ethyl) | Esterase hydrolysis | Increased lipophilicity |

| Amine (-NH2) | Amide, Carbamate | Amidase/Esterase hydrolysis | Modulated solubility and release |

| Phosphate (in nucleoside analogs) | ProTide (amino acid ester + aryloxy) | Enzymatic cleavage | Enhanced cell permeability and phosphorylation |

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of compounds, known as a library, in a systematic and repetitive way. acs.org This approach, coupled with high-throughput screening, allows for the efficient exploration of chemical space and the identification of new lead compounds. The this compound scaffold is well-suited for the generation of combinatorial libraries due to the synthetic accessibility of the pyrimidine ring and the reactivity of the ethanone side chain.

The synthesis of pyrimidine-focused DNA-encoded libraries (DELs) has been reported, demonstrating the feasibility of creating vast libraries of pyrimidine derivatives. nih.gov In one approach, 2,4,6-trichloropyrimidine (B138864) was used as a starting material to which various building blocks were added in a combinatorial fashion. nih.gov A similar strategy could be applied to a functionalized this compound core.

The liquid-phase synthesis of combinatorial libraries of pyrazolo[1,5-a]pyrimidines has also been successfully demonstrated. nih.gov This involved the condensation of 5-aminopyrazole derivatives with various trifluoromethyl-β-diketones, followed by further diversification. nih.gov This highlights the potential for creating libraries based on fused pyrimidine ring systems derived from the initial scaffold.

A general approach to generating a combinatorial library from this compound could involve a multi-component reaction or a series of parallel reactions. For example, the core could be synthesized with different substituents on the pyrimidine ring by using a variety of β-diketones in the initial cyclization. The resulting library of pyrimidine cores could then be subjected to a range of reactions at the ethanone side chain, such as reductive amination with a diverse set of amines.

The table below outlines a hypothetical combinatorial library synthesis based on the this compound scaffold.

| Scaffold Position | Building Block Diversity | Reaction Type |

| Pyrimidine Ring (C4, C5, C6) | Substituted β-diketones, Substituted amidines | Cyclocondensation |

| Ethanone Side Chain | Diverse aldehydes and amines | Reductive amination |

| Ethanone Side Chain | Various organometallic reagents | Grignard/Wittig reaction |

High-throughput synthesis techniques, often involving robotic automation and parallel reactors, can be employed to accelerate the creation of these libraries. nih.gov The subsequent screening of these libraries against biological targets can rapidly identify hits for further optimization.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy in the sub-ppm range, allowing for the unambiguous assignment of a molecular formula. iosrjournals.org

For 1-(4-Methylpyrimidin-2-yl)ethan-1-one , with a molecular formula of C₇H₈N₂O, HRMS is used to confirm its composition by measuring the exact mass of its molecular ion. parchem.com In positive-ion mode electrospray ionization (ESI), the compound is typically observed as a protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). The calculated exact mass serves as a benchmark for experimental results. Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities. The high resolution of these instruments allows for the differentiation of compounds with the same nominal mass but different elemental formulas.

Table 1: Calculated HRMS Data for C₇H₈N₂O

| Adduct | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₇H₈N₂O | 136.06366 |

| [M+H]⁺ | C₇H₉N₂O | 137.07149 |

| [M+Na]⁺ | C₇H₈N₂ONa | 159.05343 |

| [M+K]⁺ | C₇H₈N₂OK | 174.02737 |

This table presents the theoretical exact masses for various adducts of this compound, which would be confirmed experimentally using HRMS.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed atomic connectivity and three-dimensional structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multidimensional techniques are required for unequivocal assignment of all atoms, especially in complex heterocyclic systems. rsc.org

For This compound , the following NMR experiments are crucial:

¹H NMR: This spectrum would show distinct signals for the two aromatic protons on the pyrimidine (B1678525) ring, the methyl protons on the ring, and the acetyl methyl protons. Their chemical shifts and coupling patterns provide initial structural clues. organicchemistrydata.org

¹³C NMR: This spectrum reveals the number of unique carbon environments. Key signals would include the carbonyl carbon (C=O), carbons of the pyrimidine ring, and the two methyl carbons. organicchemistrydata.orglibretexts.org

2D Correlation Spectroscopy (COSY): This experiment maps ¹H-¹H coupling correlations, helping to identify adjacent protons, such as those on the pyrimidine ring.

2D Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon atom. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| H-5 | Pyrimidine CH | ~7.3-7.5 | ~122-125 | C-4, C-6 |

| H-6 | Pyrimidine CH | ~8.8-9.0 | ~157-160 | C-2, C-4, C-5 |

| 4-CH₃ | Ring Methyl | ~2.6-2.8 | ~23-25 | C-4, C-5 |

| Acetyl-CH₃ | Acetyl Methyl | ~2.7-2.9 | ~26-28 | C=O, C-2 |

| C-2 | Pyrimidine C | - | ~165-168 | H-6, Acetyl-CH₃ |

| C-4 | Pyrimidine C | - | ~168-171 | H-5, H-6, 4-CH₃ |

| C=O | Carbonyl | - | ~198-202 | Acetyl-CH₃ |

Note: Predicted values are based on standard chemical shift tables and data from analogous pyrimidine and ketone structures. pdx.eduresearchgate.net Experimental values may vary depending on solvent and other conditions.

Single Crystal and Powder X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) techniques provide definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and crystal packing. mdpi.com

Single Crystal X-ray Diffraction: If a suitable single crystal of This compound can be grown, this technique can provide an exact three-dimensional model of the molecule. This analysis would confirm the planarity of the pyrimidine ring and the orientation of the acetyl group relative to the ring. Such data is the gold standard for structural confirmation in the solid state. nih.gov

Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is used. This technique generates a characteristic diffraction pattern for a crystalline solid, which serves as a "fingerprint" for a specific crystalline form or polymorph. It is crucial for quality control in manufacturing to ensure batch-to-batch consistency of the solid material.

While specific crystal structure data for this exact compound is not widely published, analysis of similar pyrimidine derivatives shows that these techniques are vital for understanding their solid-state conformation and packing, which influences physical properties like melting point and solubility. researchgate.netnih.gov

Advanced Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each technique provides a unique "fingerprint" spectrum that is highly specific to the compound's structure and the functional groups it contains. masterorganicchemistry.com

Infrared (IR) Spectroscopy: For This compound , the IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found in the 1680-1710 cm⁻¹ region. Other key absorptions would include C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (~1400-1600 cm⁻¹), and various bending vibrations in the fingerprint region (<1400 cm⁻¹). mdpi.comnist.gov

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger Raman signals. The symmetric breathing modes of the pyrimidine ring are particularly characteristic in the Raman spectrum and are sensitive to substitution patterns. mdpi.comresearchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O | Stretch | 1680 - 1710 | Strong in IR, Moderate in Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | Moderate in IR and Raman |

| Aliphatic C-H | Stretch | 2900 - 3000 | Moderate in IR and Raman |

| C=N / C=C | Ring Stretch | 1400 - 1600 | Strong/Multiple bands in IR & Raman |

| Pyrimidine Ring | Ring Breathing | ~990 - 1050 | Strong in Raman |

These values are typical for the assigned functional groups and provide a basis for spectral interpretation. nih.govcore.ac.uk

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. saschirality.org These methods are exclusively used for the analysis of chiral molecules—those that are non-superimposable on their mirror images. aip.org

This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it will not exhibit a signal in a circular dichroism spectrum. This technique would become relevant only if the compound were derivatized with a chiral auxiliary or used as a ligand in a chiral complex, which would induce chiroptical activity. researchgate.netnih.gov In its isolated form, the absence of a CD signal confirms its achiral nature.

Hyphenated Techniques (e.g., LC-MS, GC-MS, NMR-MS) for Purity and Reaction Monitoring

Hyphenated techniques combine a separation method (like chromatography) with a spectroscopic detection method, providing powerful tools for analyzing complex mixtures, assessing purity, and monitoring reaction progress. creative-proteomics.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and widely used technique for purity analysis. A sample of This compound would be passed through an HPLC column (e.g., a C18 reverse-phase column) to separate it from any impurities, starting materials, or byproducts. researchgate.net The eluent is then directed into a mass spectrometer, which provides molecular weight information for each separated component, allowing for precise impurity profiling and quantification. nih.govnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent alternative. The compound would be vaporized and separated in a gas chromatograph before detection by a mass spectrometer. This method is particularly effective for identifying and quantifying volatile impurities. The analysis of pyrimidine bases and their derivatives is well-established using this technique. nih.gov

NMR-MS: This powerful, though less common, hyphenated technique directly couples an NMR spectrometer with a mass spectrometer. It allows for the acquisition of both high-resolution mass data and detailed NMR structural information on a single, separated analyte, which is invaluable for the definitive identification of unknown impurities or metabolites during reaction monitoring.

These hyphenated methods are essential in the synthesis and quality control of This compound , ensuring that the final product meets the required purity standards for its intended application. iosrjournals.orgresearchgate.netmdpi.com

Computational and Theoretical Chemistry Studies of 1 4 Methylpyrimidin 2 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. nih.govnumberanalytics.comquantumgrad.comquantumzeitgeist.com For 1-(4-Methylpyrimidin-2-yl)ethan-1-one, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) would be employed to optimize the molecular geometry and calculate key electronic descriptors. epstem.netafricanjournalofbiomedicalresearch.com

These calculations yield insights into the molecule's reactivity and stability. researchgate.net Key parameters that would be determined include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. epstem.netresearchgate.net The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. epstem.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. nih.govepstem.net Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the nitrogen atoms of the pyrimidine (B1678525) ring and the carbonyl oxygen. Blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). epstem.net

Global Reactivity Descriptors: Parameters like electronegativity (χ), chemical hardness (η), and softness (σ) can be calculated from HOMO and LUMO energies. nih.govresearchgate.net These descriptors quantify the molecule's resistance to change in its electron distribution and are vital for predicting its behavior in chemical reactions. researchgate.net

Studies on similar pyrimidine derivatives consistently show that the nitrogen atoms and other heteroatoms are the most electron-negative centers, influencing the molecule's interaction with biological targets. epstem.netafricanjournalofbiomedicalresearch.com

Table 1: Representative Quantum Chemical Parameters for a Pyrimidine Derivative This table presents typical data obtained from DFT calculations on pyrimidine-like molecules and serves as an illustrative example.

| Parameter | Representative Value | Significance |

| EHOMO | -6.8 eV | Electron-donating capability |

| ELUMO | -2.6 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.2 eV | Chemical reactivity and stability |

| Dipole Moment (μ) | 3.5 Debye | Molecular polarity and solubility |

| Electronegativity (χ) | 4.7 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.1 eV | Resistance to charge transfer |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. youtube.com For this compound, an MD simulation would provide critical insights into its conformational flexibility and its interactions with solvent molecules, typically water, in a biological context. nih.govacs.org

The process involves:

System Setup: Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water). upc.edu

Simulation: Solving Newton's equations of motion for the system, allowing atoms and molecules to interact for a fixed period, thus simulating their dynamic evolution. youtube.com

MD simulations can reveal the preferred conformations of the acetyl group relative to the pyrimidine ring and the rotational barrier around the connecting single bond. This is crucial as the three-dimensional shape of a molecule dictates how it fits into a biological target's binding site. Furthermore, simulations can elucidate the hydration shell around the molecule, identifying key water-accessible hydrogen bond donors and acceptors, which influences properties like solubility. acs.org While large-scale simulations can predict aggregation propensity, shorter simulations of a few hundred nanoseconds are often sufficient to explore the conformational landscape of a single small molecule. nih.gov

Docking and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov Given that pyrimidine derivatives are known to inhibit a wide range of protein kinases, molecular docking would be a primary tool to explore the potential biological targets of this compound. nih.govijsrset.comresearchgate.net

The docking process involves two main components:

Search Algorithm: This generates a variety of possible binding poses of the ligand within the protein's active site. nih.gov

Scoring Function: This mathematical function estimates the binding affinity for each pose and ranks them, allowing for the identification of the most likely binding mode. wikipedia.orgacemate.aischrodinger.com

For this compound, docking studies would likely target ATP-binding sites of kinases such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), or Janus Kinase (JAK). nih.govnih.govtandfonline.com The results would highlight key interactions, such as hydrogen bonds between the pyrimidine nitrogens and backbone residues of the protein (e.g., with amino acids like Leucine or Aspartate), and hydrophobic interactions involving the methyl group and the aromatic ring. researchgate.netresearchgate.netnih.gov The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyrimidine Inhibitor with a Protein Kinase This table shows representative data from a docking study, demonstrating how results for this compound would be presented.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| CDK2 (e.g., 1HCK) | -7.9 | LEU 83 | Hydrogen Bond |

| ASP 86 | Hydrogen Bond | ||

| ILE 10, VAL 18 | Hydrophobic (Pi-Alkyl) | ||

| VEGFR-2 (e.g., 4ASD) | -8.5 | CYS 919 | Hydrogen Bond |

| VAL 848 | Hydrophobic | ||

| LYS 868 | Pi-Cation |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. fiveable.menih.gov If a series of analogues of this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. nih.govacs.org

The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical values, or "descriptors," are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. tandfonline.comrsc.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create a mathematical equation linking the descriptors to the observed activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested to ensure its reliability. mdpi.com

A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.govnih.gov For instance, a QSAR study on pyrimidine derivatives targeting VEGFR-2 found that specific electronic and topological descriptors were key to inhibitory activity. nih.govnih.gov Similarly, QSPR models could be developed to predict physicochemical properties like solubility or melting point.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical methods, especially DFT, are widely used to predict spectroscopic data such as NMR and IR spectra. nih.govresearchgate.net For this compound, DFT calculations (e.g., at the B3LYP/6-31G(d) level) could predict ¹H and ¹³C NMR chemical shifts and infrared vibrational frequencies. acs.orgacs.org

NMR Prediction: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts. acs.org These predicted spectra can be invaluable for confirming the structure of a newly synthesized compound by comparing the theoretical data with experimental results. While DFT provides good accuracy, deviations can occur, and combining DFT with machine learning models is an emerging strategy to improve predictions. acs.org

IR Prediction: Calculations can also determine the vibrational frequencies corresponding to different bond stretches and bends. researchgate.netresearchgate.net For this compound, characteristic peaks for the C=O stretch of the ketone, C=N stretches within the pyrimidine ring, and C-H vibrations would be predicted. nih.gov Comparing these predicted frequencies (often with a scaling factor applied) to an experimental FT-IR spectrum helps validate both the calculation's accuracy and the compound's identity. researchgate.net

Table 3: Comparison of Hypothetical Experimental vs. DFT-Predicted Spectroscopic Data This table illustrates how predicted data for this compound would be compared to experimental values for validation.

| Data Type | Functional Group / Proton | Predicted Value | Typical Experimental Value |

| IR (cm⁻¹) | C=O Stretch | ~1685 cm⁻¹ | 1670–1690 cm⁻¹ |

| C=N Stretch (ring) | ~1560 cm⁻¹ | 1525–1575 cm⁻¹ | |

| ¹H NMR (ppm) | Pyrimidine-H | ~8.5 ppm | 8.3-8.7 ppm |

| Methyl-H (ring) | ~2.6 ppm | 2.5-2.7 ppm | |

| Acetyl-H | ~2.5 ppm | 2.4-2.6 ppm | |

| ¹³C NMR (ppm) | Carbonyl-C | ~195 ppm | 190-200 ppm |

| Pyrimidine-C (unsubst.) | ~150 ppm | 148-152 ppm |

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry and drug design. jddtonline.info For a scaffold like this compound, AI/ML can be applied in several ways:

ADMET Prediction: ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. iapchem.orgnih.govresearchgate.net By training on large datasets of known drugs and chemicals, these models can predict whether a new compound is likely to have favorable pharmacokinetic properties and a low risk of toxicity, helping to reduce late-stage failures. jddtonline.infoiapchem.orgacs.org

De Novo Design: Generative AI models can design entirely new molecules. nih.govmdpi.com Using the this compound scaffold as a starting point, these models could suggest novel substitutions or modifications to optimize binding to a specific target (e.g., a kinase) while simultaneously maintaining good ADMET properties. springernature.comdigitellinc.com These approaches can explore a vast chemical space to identify novel and potent drug candidates. springernature.com

Enhanced QSAR and Spectral Prediction: As mentioned, ML techniques like ANNs can create more complex and accurate QSAR models than traditional linear methods. nih.gov Deep learning, especially using graph neural networks, is also enhancing the accuracy of spectroscopic predictions, learning intricate structure-property relationships directly from molecular data. acs.org

Biological and Medicinal Chemistry Research Applications of 1 4 Methylpyrimidin 2 Yl Ethan 1 One

Investigation of Molecular Targets and Binding Mechanisms

The pyrimidine (B1678525) scaffold is a versatile building block for designing ligands that can bind to various biological macromolecules. Research into pyrimidine derivatives has identified numerous molecular targets, primarily enzymes and receptors, that are crucial in pathological processes.

One of the most prominent areas of research is the targeting of protein kinases . Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been designed as potent inhibitors of a wide range of kinases. For example, a series of 2,4,5-substituted pyrimidines showed potent inhibition of cancer cell lines, suggesting kinase inhibition as a possible mechanism. nih.gov Similarly, N-(pyridin-3-yl) pyrimidin-4-amine derivatives were reported as potent CDK2 inhibitors, a kinase crucial for cell cycle regulation. ijrpr.com Other studies have identified pyrimidine-based compounds that target Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and MEK1 kinase, part of the RAS/Raf/MEK/ERK signaling pathway. nih.govrsc.org The pyrimidine ring often functions as a hinge-binding motif within the ATP-binding pocket of these kinases.

Beyond kinases, pyrimidine derivatives have been developed to target other critical proteins. Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were found to modulate the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are central to cancer cell growth and survival. rsc.org

Enzyme Inhibition and Activation Studies at the Molecular Level

The structural features of 1-(4-methylpyrimidin-2-yl)ethan-1-one, particularly the pyrimidine ring, make it a candidate for investigation as an enzyme modulator. The literature on related compounds demonstrates the broad potential of the pyrimidine core in enzyme inhibition.

Pyrimidine derivatives have been successfully developed as inhibitors for several enzyme classes:

Cholinesterases: In the context of Alzheimer's disease, new pyrimidine and pyridine (B92270) diamine derivatives have been evaluated as cholinesterase inhibitors (ChEIs). acs.org These molecules are often designed as dual binding site inhibitors to interact with both the catalytic and peripheral anionic sites of the enzyme. acs.org

Tyrosinase: Thiophene chalcone (B49325) derivatives have been synthesized as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis. nih.gov The study of these compounds provides insights into designing inhibitors for hyperpigmentation disorders. nih.gov

Cyclooxygenase (COX): The pyrimidine scaffold is found in compounds designed as COX inhibitors, which are targets for anti-inflammatory drugs. ambeed.com

Poly (ADP-ribose) Polymerase (PARP): A series of 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones were developed as PARP inhibitors for application in human breast cancer cells. nih.gov

Cyclin-Dependent Kinases (CDKs): As mentioned, pyrimidine derivatives are effective inhibitors of CDKs, which are critical for cell cycle control and are major targets in oncology. ijrpr.com

The following table summarizes enzyme inhibition data for various pyrimidine derivatives, highlighting the versatility of this scaffold.

| Compound Class | Target Enzyme | Key Findings |

| Pyrimidine diamine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Compound 22 (an indole-containing pyrimidine) was the most potent inhibitor of eqBChE with a Kᵢ of 99 ± 71 nM. acs.org |

| 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones | Poly (ADP-ribose) Polymerase (PARP) | Compound 5j showed significant cytotoxicity in MCF-7 breast cancer cells, with PARP inhibition being a key mechanism. nih.gov |

| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Compound 17 exhibited potent CDK2/cyclin A2 inhibitory activity with an IC₅₀ of 64.42 nM. ijrpr.com |

Receptor Agonism and Antagonism Research

The pyrimidine nucleus is a key component of ligands developed to modulate various G-protein coupled receptors (GPCRs) and other receptor systems, particularly within the CNS. nih.gov While direct studies on this compound are scarce, research on related structures indicates potential applications in receptor-targeted drug discovery.